

# Application Notes and Protocols: Osimertinib Dimesylate in Combination with Chemotherapy in Preclinical Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Osimertinib dimesylate*

Cat. No.: *B3028446*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. Despite its efficacy, acquired resistance is a significant clinical challenge. Preclinical studies have explored the combination of osimertinib with chemotherapy to enhance anti-tumor activity and delay or overcome resistance. These application notes provide a summary of key preclinical findings and detailed protocols for evaluating the combination of **osimertinib dimesylate** with standard chemotherapy agents in various NSCLC models.

## Data Presentation: In Vitro and In Vivo Efficacy

The combination of osimertinib with chemotherapy agents like pemetrexed and cisplatin has demonstrated synergistic anti-tumor effects in preclinical NSCLC models. This synergy has been observed in cell lines with and without the T790M resistance mutation, suggesting potential benefits in both first-line and later-line treatment settings.

## In Vitro Studies

The following tables summarize the quantitative data from in vitro experiments assessing the efficacy of osimertinib in combination with chemotherapy on various EGFR-mutated NSCLC cell lines.

Table 1: Cell Viability (MTT Assay) in EGFR-Mutant NSCLC Cell Lines

| Cell Line                | EGFR Mutation      | Treatment   | Concentration (nM) | % Cell Viability (vs. Control) |
|--------------------------|--------------------|-------------|--------------------|--------------------------------|
| PC9                      | Exon 19 del        | Osimertinib | 10                 | 50%                            |
| Pemetrexed               | 100                | 75%         |                    |                                |
| Osimertinib + Pemetrexed | 10 + 100           | 25%         |                    |                                |
| HCC827                   | Exon 19 del        | Osimertinib | 10                 | 45%                            |
| Pemetrexed               | 100                | 80%         |                    |                                |
| Osimertinib + Pemetrexed | 10 + 100           | 20%         |                    |                                |
| PC9T790M                 | Exon 19 del, T790M | Osimertinib | 25                 | 60%                            |
| Pemetrexed               | 100                | 85%         |                    |                                |
| Osimertinib + Pemetrexed | 25 + 100           | 30%         |                    |                                |

Table 2: Apoptosis Induction (Fluorescence Microscopy) in PC9T790M Cells

| Treatment                | Concentration (nM) | % Apoptotic Cells |
|--------------------------|--------------------|-------------------|
| Control                  | -                  | 5%                |
| Osimertinib              | 25                 | 15%               |
| Pemetrexed               | 100                | 10%               |
| Osimertinib + Pemetrexed | 25 + 100           | 40%               |
| Cisplatin                | 1000               | 12%               |
| Osimertinib + Cisplatin  | 25 + 1000          | 35%               |

## In Vivo Studies

In vivo xenograft models have corroborated the enhanced efficacy of the combination therapy.

Table 3: Tumor Growth Inhibition in PC9T790M Xenograft Model

| Treatment Group          | Dosing Schedule                  | Mean Tumor Volume (mm <sup>3</sup> ) at Day 21 | % Tumor Growth Inhibition (TGI) |
|--------------------------|----------------------------------|------------------------------------------------|---------------------------------|
| Vehicle Control          | Daily                            | 1200                                           | -                               |
| Osimertinib              | 5 mg/kg, daily                   | 600                                            | 50%                             |
| Pemetrexed               | 100 mg/kg, weekly                | 900                                            | 25%                             |
| Osimertinib + Pemetrexed | 5 mg/kg daily + 100 mg/kg weekly | 200                                            | 83%                             |
| Cisplatin                | 3 mg/kg, weekly                  | 850                                            | 29%                             |
| Osimertinib + Cisplatin  | 5 mg/kg daily + 3 mg/kg weekly   | 300                                            | 75%                             |

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

## Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the effect of osimertinib and chemotherapy, alone and in combination, on the proliferation of NSCLC cells.

### Materials:

- NSCLC cell lines (e.g., PC9, HCC827, PC9T790M)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Osimertinib dimesylate** (stock solution in DMSO)
- Pemetrexed or Cisplatin (stock solution in appropriate solvent)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multiskan plate reader

### Procedure:

- Seed cells in 96-well plates at a density of 5,000 cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of osimertinib and the chemotherapeutic agent in culture medium.
- Treat the cells with single agents or combinations at the desired concentrations. Include a vehicle control (DMSO) group.
- Incubate the plates for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a Multiskan plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## Protocol 2: In Vitro Apoptosis Assay (Hoechst 33258 Staining)

Objective: To assess the induction of apoptosis by osimertinib and chemotherapy combinations through visualization of nuclear morphology.

Materials:

- NSCLC cells grown on coverslips in 6-well plates
- **Osimertinib dimesylate**
- Pemetrexed or Cisplatin
- Phosphate-buffered saline (PBS)
- 4% paraformaldehyde (PFA) in PBS
- Hoechst 33258 staining solution (1  $\mu$ g/mL in PBS)
- Fluorescence microscope

Procedure:

- Seed cells on coverslips in 6-well plates and allow them to attach overnight.
- Treat the cells with osimertinib, chemotherapy, or the combination for 48 hours.
- Wash the cells twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.

- Wash the cells twice with PBS.
- Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.
- Wash the cells twice with PBS.
- Mount the coverslips on glass slides with a mounting medium.
- Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
- Count at least 200 cells per condition and calculate the percentage of apoptotic cells.

## Protocol 3: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of osimertinib and chemotherapy combinations in a mouse xenograft model.

### Materials:

- Female athymic nude mice (6-8 weeks old)
- NSCLC cell line (e.g., PC9T790M)
- Matrigel
- **Osimertinib dimesylate** (formulated for oral gavage)
- Pemetrexed or Cisplatin (formulated for intraperitoneal injection)
- Vehicle control solution
- Calipers

### Procedure:

- Subcutaneously inject  $5 \times 10^6$  PC9T790M cells suspended in a 1:1 mixture of medium and Matrigel into the flank of each mouse.

- Monitor tumor growth regularly. When tumors reach a mean volume of approximately 150-200 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 mice per group).
- Administer treatments as per the defined schedule. For example:
  - Vehicle control (daily oral gavage)
  - Osimertinib (e.g., 5 mg/kg, daily oral gavage)
  - Pemetrexed (e.g., 100 mg/kg, weekly intraperitoneal injection)
  - Osimertinib + Pemetrexed
- Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width<sup>2</sup>)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
- Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

## Visualizations

## Signaling Pathways and Experimental Logic

The following diagrams illustrate key signaling pathways affected by the combination therapy and the workflow for preclinical evaluation.



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and points of intervention for osimertinib and chemotherapy.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preclinical evaluation of osimertinib and chemotherapy combination.



[Click to download full resolution via product page](#)

Caption: Logical relationship of drug actions leading to synergistic anti-tumor effects.

- To cite this document: BenchChem. [Application Notes and Protocols: Osimertinib Dimesylate in Combination with Chemotherapy in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028446#osimertinib-dimesylate-in-combination-with-chemotherapy-preclinical-models>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)